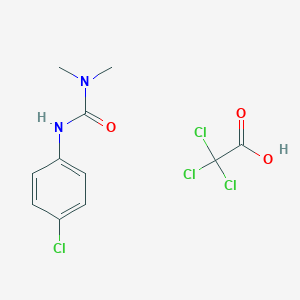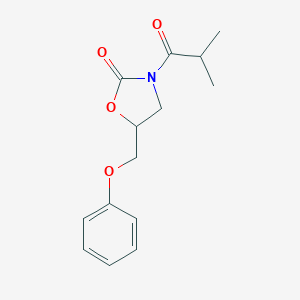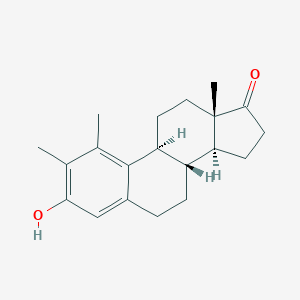
Monuron TCA
Übersicht
Beschreibung
Monuron TCA, also known as trichloroacetic acid—N′-(4-chlorophenyl)-N,N-dimethylurea (1:1), is a non-selective herbicide that belongs to the phenylurea class of herbicides. It is a derivative of monuron and trichloroacetic acid. This compound is primarily used to control annual and perennial grasses and broad-leaf weeds. Although it is considered largely obsolete, it may still be available in some countries .
Wirkmechanismus
Monuron TCA, also known as Monuron-tca, is a non-selective and largely obsolete herbicide . Despite its obsolescence, understanding its mechanism of action provides valuable insights into the biochemistry of herbicides and their impact on the environment.
Target of Action
The primary target of this compound is the photosynthetic apparatus in plants, specifically the Photosystem II (PSII) . PSII is a key component of the photosynthetic electron transport chain, which is responsible for the conversion of light energy into chemical energy during photosynthesis.
Mode of Action
This compound acts as a systemic herbicide that inhibits photosynthesis . It binds to the D1 protein in PSII, preventing the normal flow of electrons from water to plastoquinone . This inhibition disrupts the conversion of light energy into chemical energy, leading to the cessation of essential metabolic processes in the plant.
Biochemical Pathways
The primary biochemical pathway affected by this compound is photosynthesis, specifically the light-dependent reactions that occur in PSII . By inhibiting PSII, this compound disrupts the production of ATP and NADPH, two molecules that are essential for the light-independent reactions of photosynthesis. This disruption leads to a decrease in the production of glucose and other organic compounds, affecting the plant’s growth and development .
Pharmacokinetics
This suggests that it can be readily absorbed and distributed within the plant system. It is also known to be persistent in soil and has a high potential to leach into groundwater , indicating that its bioavailability in the environment is high.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of photosynthesis. This disruption leads to a decrease in the production of essential organic compounds, ultimately causing the plant’s death . At the cellular level, this compound can cause alterations in the structure and function of chloroplasts, the organelles where photosynthesis occurs .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its persistence in soil and potential to leach into groundwater suggest that soil type and rainfall can affect its distribution and longevity in the environment . Furthermore, because its primary target is a component of the photosynthetic apparatus, light conditions may also influence its efficacy .
Biochemische Analyse
Biochemical Properties
Monuron TCA interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to affect the functioning of photosystem II (PSII), RuBisCO, nitrogenase, and glutamine synthetase enzyme activities in the cyanobacterium Nostoc muscorum Meg 1 . The nature of these interactions involves the interruption of new protein synthesis and the breakdown of existing enzyme molecules when exposed to higher concentrations of this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In cyanobacteria, exposure to this compound leads to alterations in carbon and nitrogen fixation . It influences cell function by affecting the production of photosynthetic pigments, proteins, and carbohydrates . Furthermore, it has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its influence on enzyme activity and gene expression. For instance, it affects the total amount of D1 protein (the host for PSII complex), RuBisCO (the key enzyme for CO2 fixation), nitrogenase (the enzyme responsible for the reduction of atmospheric nitrogen to ammonia), and ammonia assimilating enzyme glutamine synthetase (GS) contents .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that all parameters studied showed enhanced expression under low dose this compound treatment (20 ppm), indicating a hormetic effect in the exposed organism . The expression of this compound toxicity on various parameters of CO2 and N2 fixation in a dose-dependent manner was immediately visible when cultures were treated with higher doses (40–100 ppm) .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that Monuron, a related compound, and fenuron were less toxic to fish than were diuron and neburon . The TCA mixtures were somewhat more toxic than the simple ureas .
Metabolic Pathways
It is known to affect the functioning of key enzymes involved in carbon and nitrogen fixation, which are critical metabolic processes .
Transport and Distribution
It is known that the compound can affect the localization and accumulation of certain proteins and enzymes within cells .
Subcellular Localization
It is known that the compound can affect the localization of certain proteins and enzymes within cells
Vorbereitungsmethoden
Monuron TCA can be synthesized through the reaction of trichloroacetic acid with N′-(4-chlorophenyl)-N,N-dimethylurea. The reaction typically involves the following steps:
Preparation of N′-(4-chlorophenyl)-N,N-dimethylurea: This compound can be synthesized by reacting 4-chloroaniline with dimethylamine and phosgene.
Reaction with trichloroacetic acid: The prepared N′-(4-chlorophenyl)-N,N-dimethylurea is then reacted with trichloroacetic acid to form this compound.
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
Monuron TCA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where the chlorine atoms are replaced by other substituents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Monuron TCA has been used in various scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving herbicides and their environmental impact.
Biology: this compound is used to study the effects of herbicides on plant physiology and ecology.
Medicine: Although not directly used in medicine, this compound’s derivatives and related compounds are studied for their potential therapeutic applications.
Industry: This compound is used in the agricultural industry for weed control, although its use has declined due to the availability of more effective and safer alternatives
Vergleich Mit ähnlichen Verbindungen
Monuron TCA is similar to other phenylurea herbicides such as diuron, fenuron, and neburon. These compounds share a common mechanism of action but differ in their chemical structures and specific applications:
Diuron: 3-(3,4-dichlorophenyl)-1,1-dimethylurea, used for controlling a wide range of weeds.
Fenuron: 1,1-dimethyl-3-phenylurea, used for controlling broad-leaf weeds.
Neburon: 1-butyl-3-(3,4-dichlorophenyl)-1-methylurea, used for controlling aquatic weeds.
This compound is unique due to its combination with trichloroacetic acid, which enhances its herbicidal properties .
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-1,1-dimethylurea;2,2,2-trichloroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O.C2HCl3O2/c1-12(2)9(13)11-8-5-3-7(10)4-6-8;3-2(4,5)1(6)7/h3-6H,1-2H3,(H,11,13);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQGREMIROGTTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)Cl.C(=O)(C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040325 | |
| Record name | Monuron TCA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.000047 [mmHg] | |
| Record name | Monuron trichloroacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1763 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
140-41-0 | |
| Record name | 3-(p-Chlorophenyl)-1,1-dimethyl urea trichloroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monuron TCA [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monuron TCA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-chlorophenyl)-1,1-dimethyluronium trichloroacetate;monuron-TCA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONURON TCA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRA17O0JGU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the individual and combined effects of Monuron and TCA on soil invertebrate populations?
A: Both Monuron and TCA have been shown to impact soil invertebrate populations, although often in opposing directions [, ].
- Monuron: This herbicide significantly reduced the numbers of wireworms (Agriotes spp.), millipedes (Diplopoda), earthworms (Lumbricidae), springtails (Collembola suborder Arthropleona), and mites (Acarina) in grassland soil []. This suggests a broad negative impact on soil invertebrates.
- TCA: Conversely, TCA increased the number of millipedes, springtails, and mites while decreasing the number of earthworms []. This indicates a more complex impact with potential benefits for some species and detriments for others.
Q2: How do Monuron and TCA interact with other herbicides, and what implications do these interactions have for their use?
A: Research indicates that both Monuron and TCA can interact with other herbicides, resulting in synergistic, additive, or antagonistic effects [].
- Monuron: When combined with dalapon, Monuron exhibited a synergistic effect, meaning their combined activity was greater than the sum of their individual activities [].
- TCA: TCA showed synergistic effects when combined with several herbicides, including fenuron, monuron, diuron, amitrole, and dalapon []. This suggests that TCA can enhance the activity of other herbicides.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-[(4-Chlorophenyl)methyl]-5-methyl-2-propylindol-3-yl]acetic acid](/img/structure/B86975.png)
![1-acetyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B86977.png)




![4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonic acid](/img/structure/B86986.png)





![5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B87000.png)
